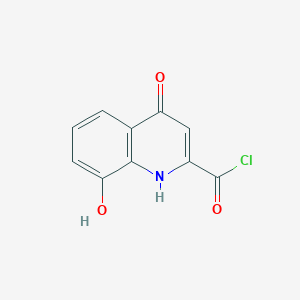
8-Hydroxy-4-oxo-1H-quinoline-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-4-oxo-1H-quinoline-2-carbonyl chloride: is a quinoline derivative that has garnered significant interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of hydroxyl, oxo, and carbonyl chloride functional groups further enhances its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-4-oxo-1H-quinoline-2-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-hydroxyquinoline, which is a key intermediate.
Functional Group Introduction: The hydroxyl group at the 8-position is introduced through a hydroxylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Common reagents used in industrial synthesis include sodium hydroxide, dichloromethane, and tetrabutylammonium iodide.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-4-oxo-1H-quinoline-2-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to hydroxyl groups.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the carbonyl chloride group under mild conditions.
Major Products
The major products formed from these reactions include quinoline derivatives with various functional groups, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
8-Hydroxy-4-oxo-1H-quinoline-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a valuable tool in biological research.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including bacterial infections and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Hydroxy-4-oxo-1H-quinoline-2-carbonyl chloride involves its ability to interact with biological molecules through various pathways:
Molecular Targets: The compound targets enzymes and proteins involved in essential biological processes.
Pathways: It can inhibit the activity of enzymes by forming covalent bonds with active site residues, leading to the disruption of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A simpler analog with similar biological activities but lacking the carbonyl chloride group.
4-Hydroxy-2-quinolone: Another quinoline derivative with distinct chemical properties and applications.
Quinoline-2,4-dione: A compound with a similar core structure but different functional groups.
Uniqueness
8-Hydroxy-4-oxo-1H-quinoline-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which enhances its reactivity and allows for the synthesis of a wide range of derivatives. This makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
8-hydroxy-4-oxo-1H-quinoline-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-10(15)6-4-8(14)5-2-1-3-7(13)9(5)12-6/h1-4,13H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPCMOSDKAUYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[Cyano(cyclohexyl)methyl]-4-methylsulfonylbutanamide](/img/structure/B2647039.png)
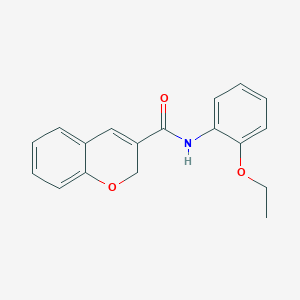
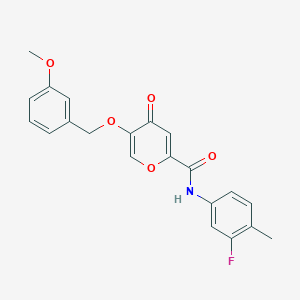
![2-[1-(6-Hydroxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methylpropyl]propanedinitrile; morpholine](/img/structure/B2647047.png)
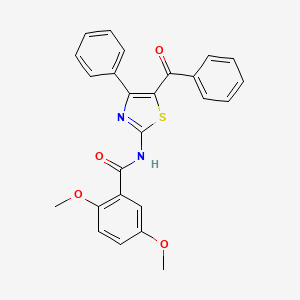

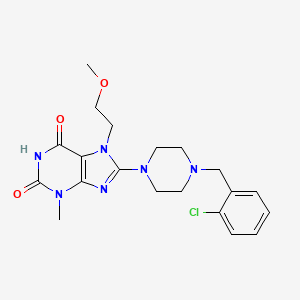

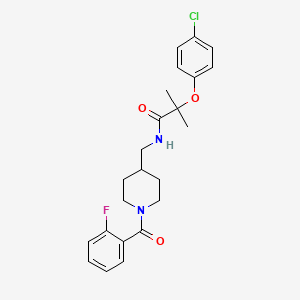
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2647054.png)
![Ethyl 2-[(2-chlorobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2647056.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid](/img/structure/B2647059.png)
![2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2647060.png)

